molecular formula C7H9ClFNO B6232322 3-(aminomethyl)-5-fluorophenol hydrochloride CAS No. 2061979-49-3

3-(aminomethyl)-5-fluorophenol hydrochloride

Cat. No.: B6232322
CAS No.: 2061979-49-3
M. Wt: 177.6
InChI Key:
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Description

3-(aminomethyl)-5-fluorophenol hydrochloride is an organic compound that features both an amine group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-fluorophenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated phenol derivative.

    Aminomethylation: The phenol derivative undergoes aminomethylation, where an amine group is introduced at the meta position relative to the hydroxyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the aminomethylated product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-fluorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

3-(aminomethyl)-5-fluorophenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)phenylboronic acid hydrochloride
  • 3-(aminomethyl)-PROXYL
  • 3-(aminomethyl)benzeneboronic acid hydrochloride

Uniqueness

3-(aminomethyl)-5-fluorophenol hydrochloride is unique due to the presence of both an amine group and a fluorine atom on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in similar compounds lacking either the amine or fluorine substituents.

Properties

IUPAC Name

3-(aminomethyl)-5-fluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-6-1-5(4-9)2-7(10)3-6;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOOXMXKTMCDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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